molecular formula C11H11NO4 B554526 Z-dehydro-Ala-OH CAS No. 39692-63-2

Z-dehydro-Ala-OH

Cat. No. B554526
CAS RN: 39692-63-2
M. Wt: 221.21 g/mol
InChI Key: QCHJVTWVRPQBBU-UHFFFAOYSA-N
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Description

Z-dehydro-Ala-OH, also known as Z-dehydroalanine, is an amino acid derivative1. It has an empirical formula of C11H11NO4 and a molecular weight of 221.211.



Synthesis Analysis

Z-dehydro-Ala-OH is used in peptide synthesis1. However, the specific synthesis process is not detailed in the available resources.



Molecular Structure Analysis

The molecular structure of Z-dehydro-Ala-OH is represented by the SMILES string OC(=O)C(=C)NC(=O)OCc1ccccc11. The InChI representation is 1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14)1.



Chemical Reactions Analysis

The specific chemical reactions involving Z-dehydro-Ala-OH are not detailed in the available resources.



Physical And Chemical Properties Analysis

Z-dehydro-Ala-OH has a molecular weight of 221.21 g/mol2. It has a XLogP3-AA value of 1.7, indicating its lipophilicity2. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors2. The compound has a rotatable bond count of 52.


Scientific Research Applications

Green Synthesis Route in Food Industry

Z-dehydro-Ala-OH has been explored in the synthesis of high-solubility and low-toxicity compounds such as the bitter-taste dipeptide Ala-Phe. This dipeptide is considered a potential substitute for caffeine in the food industry. The synthesis involves a clean route combining biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This method demonstrates the feasibility of an easy, economical, stereoselective, and clean production of important compounds, contributing to the advancement of peptide chemistry and catalysis (Ungaro et al., 2015).

Metal Ion Binding Studies

Research on Z-dehydro-Ala-OH and its derivatives has provided insights into their metal ion binding capabilities, particularly towards Fe(III), Al(III), Ni(II), Cu(II), and Zn(II). These studies help in understanding the effects of hydroxamic-N(Me) (secondary) versus hydroxamic-NH (primary) and the protection at the N terminus of the peptide chain on metal binding capability and selectivity. Such knowledge is crucial for developing new materials and therapeutic agents (Buglyó et al., 2016).

Dehydration Process Studies

Z-dehydro-Ala-OH and related compounds have been studied for their role in the dehydration process of layered double hydroxides (LDHs) and hydrotalcite-like compounds. These studies aim to understand the thermal stability and structural changes during dehydration, which is vital for applications in catalysis and material science. For instance, the dehydration of Zn-Al hydrotalcite-like compounds shows significant thermal stability influenced by the interaction among water molecules, anions, and hydroxyl layers (Costa et al., 2011).

Enzyme-catalyzed Dipeptide Synthesis

The enzyme-catalyzed synthesis of N-benzyloxycarbonyl (Z)-dipeptides using Z-dehydro-Ala-OH as an acyl donor has been improved by employing frozen aqueous solutions as the reaction medium. This method highlights the potential of Z-dehydro-Ala-OH in facilitating the efficient and selective synthesis of dipeptides, contributing to advancements in biochemistry and pharmaceuticals (Salam et al., 2008).

Safety And Hazards

Future Directions

The future directions for the research and application of Z-dehydro-Ala-OH are not specified in the available resources.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-(phenylmethoxycarbonylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJVTWVRPQBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405449
Record name Z-dehydro-Ala-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-dehydro-Ala-OH

CAS RN

39692-63-2
Record name Z-dehydro-Ala-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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